2,5-Bishydroxymethyl Tetrahydrofuran

Descripción general

Descripción

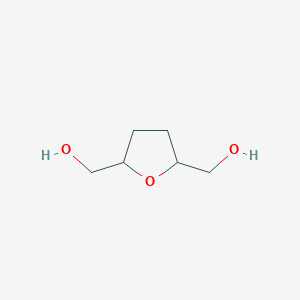

2,5-Bishydroxymethyl Tetrahydrofuran is a significant compound in the realm of organic chemistry It is a derivative of tetrahydrofuran, featuring two hydroxymethyl groups attached to the 2nd and 5th positions of the tetrahydrofuran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bishydroxymethyl Tetrahydrofuran typically involves the hydrogenation of 5-hydroxymethylfurfural. This process can be carried out using various catalysts, such as platinum on carbon (Pt/C) or nickel on carbon (Ni/C), under specific conditions. For instance, one method involves the use of a Pt/Ni@C catalyst in an aqueous environment at 373 K and 3 MPa hydrogen pressure, achieving a high yield of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize byproducts.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Bishydroxymethyl Tetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pt/C or Ni/C.

Substitution: Substitution reactions can occur at the hydroxymethyl groups, where nucleophiles replace the hydroxyl groups under suitable conditions.

Major Products: The major products formed from these reactions include 2,5-diformyltetrahydrofuran (from oxidation) and various substituted tetrahydrofuran derivatives (from substitution reactions).

Aplicaciones Científicas De Investigación

Synthetic Chemistry

BHTF serves as an important intermediate in the synthesis of various chemical compounds. It is particularly noted for its utility in:

- Synthesis of Small Molecules : BHTF is utilized as a fragment in the synthesis of small molecules and nucleoside derivatives, contributing to the development of pharmaceuticals and biologically active compounds .

- Polymer Production : As a diol, BHTF is employed in the production of polyurethanes and polyesters. These polymers are crucial for manufacturing flexible foams, coatings, adhesives, and elastomers .

Materials Science

BHTF's unique properties make it suitable for various applications in materials science:

- Plasticizers : It is used in the preparation of plasticizers, enhancing the flexibility and workability of plastic materials .

- Polyamide Plastics : BHTF acts as a precursor for polyamide plastics, which are known for their strength and thermal stability. These plastics are widely used in textiles, automotive components, and electrical equipment .

Bio-based Applications

The increasing focus on sustainability has led to interest in bio-derived compounds like BHTF:

- Biofuels and Bioplastics : BHTF can be derived from renewable resources such as cellulose through the hydrogenation of 5-hydroxymethylfurfural (HMF). This process aligns with biorefinery principles, positioning BHTF as a potential building block for biofuels and biodegradable plastics .

- Green Chemistry Initiatives : The synthesis of BHTF from biomass underscores its role in green chemistry, promoting environmentally friendly processes that reduce reliance on fossil fuels .

Case Study 1: Synthesis Optimization

A study demonstrated an efficient one-step procedure for synthesizing BHTF directly from HMF using supported metal catalysts. The process achieved high yields (up to 98%) under mild conditions (35 °C) with minimal by-products, showcasing the potential for scalable production methods .

Case Study 2: Application in Polyurethane Foams

Research indicated that incorporating BHTF into polyurethane formulations improved mechanical properties while maintaining flexibility. This modification was particularly beneficial for applications requiring durable yet elastic materials, such as automotive interiors and cushioning products .

Mecanismo De Acción

The mechanism by which 2,5-Bishydroxymethyl Tetrahydrofuran exerts its effects is primarily through its functional groups. The hydroxymethyl groups can participate in hydrogen bonding, making the compound a valuable intermediate in various chemical reactions. Its molecular targets and pathways involve interactions with enzymes and other biomolecules, facilitating the formation of more complex structures.

Comparación Con Compuestos Similares

5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 2,5-Bishydroxymethyl Tetrahydrofuran.

2,5-Furan dicarboxylic acid (FDCA): Another furan derivative with applications in polymer chemistry.

2,5-Bis(hydroxymethyl)furan (BHMF): A similar compound with hydroxymethyl groups attached to a furan ring instead of a tetrahydrofuran ring.

Uniqueness: this compound is unique due to its tetrahydrofuran ring structure, which imparts different chemical properties compared to its furan-based counterparts

Actividad Biológica

2,5-Bishydroxymethyl tetrahydrofuran (BHMF) is a compound derived from the hydrogenation of 5-hydroxymethylfurfural (HMF), which is a biomass-derived platform chemical. This article delves into the biological activity of BHMF, its synthesis, potential applications, and relevant research findings.

Synthesis of this compound

BHMF can be synthesized through various catalytic hydrogenation processes. The most common method involves the hydrogenation of HMF in the presence of supported nickel or ruthenium catalysts under controlled conditions. Key parameters include:

- Temperature : Typically maintained between 45°C to 100°C.

- Pressure : Ranges from 1000 to 3000 psi.

- Catalyst : Supported nickel or ruthenium catalysts are commonly used.

The reaction conditions are critical to ensure high yields of BHMF while minimizing by-products. For instance, controlling the rate of addition of HMF into the reaction system is essential to prevent the formation of transient compounds that can adversely affect yield .

Antioxidant Activity

Research indicates that BHMF exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which suggests potential applications in food preservation and as a dietary supplement . The antioxidant activity is primarily attributed to its hydroxymethyl groups, which enhance its ability to donate electrons.

Potential Pharmaceutical Applications

BHMF's structural similarity to various biologically active compounds positions it as a candidate for drug development. Its ability to inhibit certain enzymes and modulate biochemical pathways has been explored in several studies:

- Enzyme Inhibition : BHMF has been shown to inhibit enzymes involved in oxidative stress pathways, potentially offering therapeutic benefits in conditions like cancer and neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that BHMF possesses antimicrobial activity against various pathogens, indicating its potential as a natural preservative or therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of BHMF:

- Antioxidant Efficacy : A study published in Molecules demonstrated that BHMF significantly reduced oxidative stress markers in cell cultures, suggesting its potential as an antioxidant supplement .

- Enzyme Modulation : Research published in the Journal of Agricultural and Food Chemistry highlighted BHMF's ability to inhibit lipoxygenase, an enzyme linked to inflammatory processes. This inhibition could lead to anti-inflammatory applications .

- Microbial Inhibition : A recent study evaluated the antimicrobial effects of BHMF against foodborne pathogens, revealing promising results that indicate its utility in food safety applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Molecules (2022) | Antioxidant | Significant reduction in oxidative stress markers |

| J. Agric. Food Chem. (2021) | Enzyme Inhibition | Inhibits lipoxygenase activity |

| Food Control (2023) | Antimicrobial | Effective against foodborne pathogens |

Propiedades

IUPAC Name |

[5-(hydroxymethyl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZZQSFWHFBKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870446 | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-80-3 | |

| Record name | 2,5-Bis[hydroxymethyl]tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THF glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-anhydro-3,4-dideoxyhexitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary methods for synthesizing BHMTHF?

A1: BHMTHF can be synthesized through several methods, with the most common being the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) [, , , ]. This process often utilizes heterogeneous metal catalysts, with variations in metal type (Ni, Co, Pd, Ru, Pt, and bimetals), solid supports, and reaction conditions impacting selectivity and yield.

Q2: Can BHMTHF be produced directly from carbohydrates?

A2: Yes, researchers have explored one-pot cascade reactions using cooperative catalysts to convert carbohydrates directly into BHMTHF, bypassing the isolation of HMF [].

Q3: What are the challenges associated with the selective hydrogenation of HMF to BHMTHF?

A3: Achieving high selectivity towards BHMTHF can be challenging due to the presence of competing reactions, such as the formation of 2,5-bis(hydroxymethyl)furan (BHMF), ring-opening, and polymerization [, , ]. Optimizing catalyst design and reaction conditions is crucial for maximizing BHMTHF yield.

Q4: Are there any sustainable approaches to BHMTHF synthesis?

A4: Yes, researchers are exploring the use of RANEY® catalysts in continuous-flow reactors for the hydrogenation of HMF to BHMTHF in aqueous media, offering a potentially more sustainable process [].

Q5: What is the molecular formula and weight of BHMTHF?

A5: The molecular formula of BHMTHF is C6H12O3, and its molecular weight is 132.16 g/mol.

Q6: What spectroscopic data is available for BHMTHF characterization?

A6: While specific spectroscopic data is not provided in the research excerpts, BHMTHF characterization typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q7: What are the potential applications of BHMTHF?

A7: BHMTHF is a versatile platform molecule with potential applications in various fields:

- Monomer for Polymers: BHMTHF can be used as a monomer in the synthesis of polyesters, polyurethanes, and other polymers, potentially replacing petroleum-derived counterparts [, ].

- Fine Chemical Intermediate: Its reactive hydroxyl groups make it a valuable intermediate in fine chemical synthesis [, ].

Q8: Are there any specific examples of BHMTHF's use in polymer synthesis?

A8: Research highlights the potential of BHMTHF as a starting material for poly(tetramethylene-co-alkylene ether) glycol-based polyurethanes and copolyester ethers, demonstrating its versatility in polymer chemistry [].

Q9: Have computational methods been employed in BHMTHF research?

A10: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of oxidative cyclization reactions leading to BHMTHF derivatives [, ]. These simulations provide valuable insights into reaction pathways and stereoselectivity.

Q10: How do structural modifications of BHMTHF influence its properties?

A11: Research indicates that modifications of BHMTHF, such as the introduction of sulfonate groups, ether linkages, or alkyl chains, can significantly alter its reactivity and potential applications [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.